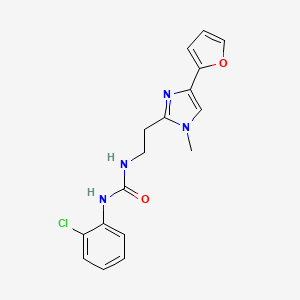

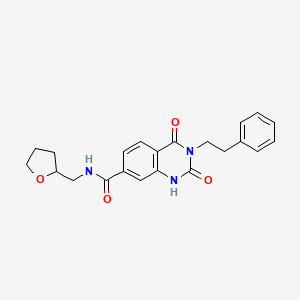

2,4-dioxo-3-(2-phenylethyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

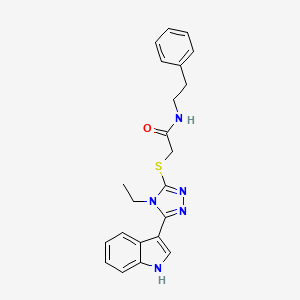

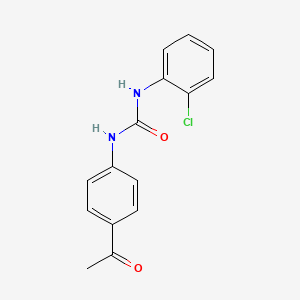

The compound , 2,4-dioxo-3-(2-phenylethyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a derivative of the tetrahydroquinazoline class. These compounds are of significant interest due to their biological activities, which include enzyme inhibition properties. The tetrahydroquinazoline scaffold is a common feature in many pharmacologically active compounds and is thus a target for synthetic organic chemistry efforts aimed at developing new therapeutic agents .

Synthesis Analysis

The synthesis of related 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives has been reported using a reaction between isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes. This process utilizes ultrasound irradiation at room temperature, with p-TSA as a catalyst in an ethanol: water solvent system. The use of ultrasound is a notable feature as it can increase reaction rates and yields while being an environmentally friendly technique. The synthesized compounds were confirmed through various spectral techniques, including IR, 1H NMR, 13C NMR, and LCMS, ensuring the accuracy of the molecular structures .

Molecular Structure Analysis

The molecular structure of tetrahydroquinazoline derivatives is characterized by the presence of a 4-oxoquinazolin-3(4H) moiety. The spectral techniques mentioned, such as IR, 1H NMR, and 13C NMR, are crucial for determining the structural integrity of these compounds. These methods provide detailed information about the molecular framework and the substitution patterns on the tetrahydroquinazoline core .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinazoline derivatives is influenced by the functional groups attached to the core structure. In the case of the 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, their ability to inhibit the tyrosinase enzyme suggests that they can interact with biological macromolecules, forming enzyme-inhibitor complexes. This interaction is typically non-competitive, indicating that the compounds bind to a site other than the active site of the enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinazoline derivatives are closely related to their structural features. The presence of various functional groups, such as the furan-2-carboxamide moiety, influences properties like solubility, melting point, and stability. The high yield of the synthesized compounds under the conditions described suggests good stability and favorable reaction kinetics. Additionally, the compounds exhibit potent tyrosinase inhibition and free radical scavenging abilities, which are important for their potential therapeutic applications .

Scientific Research Applications

Synthesis Techniques

- Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : The compound can be synthesized using oxidative carbonylation conditions, yielding tetrahydrofuran, dioxolane, and oxazoline derivatives (Bacchi et al., 2005).

Antimicrobial Activities

- Antimicrobial Properties : Certain derivatives of this compound have been evaluated for antimicrobial activity, with some showing promising results against standard drugs (Patel & Shaikh, 2011).

Polymer Chain Extension

- Polymer Chain-Coupling Applications : Research indicates its use in bulk reactions with carboxy-terminated polymers, resulting in high-molar mass polymers, which could have industrial applications (Néry, Lefebvre, & Fradet, 2004).

Antitumor Potential

- Antitumor Activities : Some derivatives are being investigated for their potential antitumor properties, showing curative activity in certain in vivo models (Bu et al., 2001).

Synthesis of Heterocyclic Compounds

- Formation of Heterocyclic Compounds : This chemical structure serves as a key intermediate in the synthesis of various heterocyclic compounds, which could have broad applications in pharmaceutical chemistry (Beckwith & Hickman, 1968).

properties

IUPAC Name |

2,4-dioxo-N-(oxolan-2-ylmethyl)-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c26-20(23-14-17-7-4-12-29-17)16-8-9-18-19(13-16)24-22(28)25(21(18)27)11-10-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,17H,4,7,10-12,14H2,(H,23,26)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKIJLYNNLIZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)

![2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530895.png)

![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)

![2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid](/img/structure/B2530900.png)

![ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B2530908.png)